molecular formula C48H90O3 B14496480 3-Tetratetracontylfuran-2,5-dione CAS No. 64051-56-5

3-Tetratetracontylfuran-2,5-dione

Cat. No.: B14496480
CAS No.: 64051-56-5
M. Wt: 715.2 g/mol
InChI Key: IIFOBDXCPFDARW-UHFFFAOYSA-N
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Description

3-Tetratetracontylfuran-2,5-dione is a chemical compound with the molecular formula C48H92O3 It is a derivative of furan, a heterocyclic organic compound, and is characterized by a long alkyl chain attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tetratetracontylfuran-2,5-dione typically involves the Paal-Knorr synthesis, a well-known method for preparing furan derivatives. This method involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions. For this compound, the starting materials would include a long-chain alkyl-substituted 1,4-dicarbonyl compound and an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow reactors. The reaction conditions would be optimized to maximize yield and minimize by-products. The use of high-purity starting materials and efficient purification techniques, such as distillation or chromatography, would be essential to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Tetratetracontylfuran-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The long alkyl chain can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Halogenated alkyl-furan derivatives.

Scientific Research Applications

3-Tetratetracontylfuran-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Tetratetracontylfuran-2,5-dione involves its interaction with specific molecular targets and pathways. The furan ring can participate in various chemical reactions, including electrophilic and nucleophilic attacks, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The long alkyl chain may also influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

    Furan-2,5-dione: A simpler derivative of furan with similar reactivity but lacking the long alkyl chain.

    Tetrahydrofuran: A fully saturated derivative of furan with different chemical properties.

    Furfural: An aldehyde derivative of furan with distinct reactivity and applications.

Uniqueness

3-Tetratetracontylfuran-2,5-dione is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to other furan derivatives. This long chain can influence the compound’s solubility, reactivity, and interactions with biological molecules, making it a valuable compound for various applications .

Properties

CAS No.

64051-56-5

Molecular Formula

C48H90O3

Molecular Weight

715.2 g/mol

IUPAC Name

3-tetratetracontylfuran-2,5-dione

InChI

InChI=1S/C48H90O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-46-45-47(49)51-48(46)50/h45H,2-44H2,1H3

InChI Key

IIFOBDXCPFDARW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC1=CC(=O)OC1=O

Origin of Product

United States

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